6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate
Description
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-11-4-2-3-5-14(11)18(26)28-16-9-27-13(8-15(16)24)10-29-20-23-22-19(30-20)21-17(25)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLSSUCYBQSWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Cyclopropanecarboxamide Introduction: The cyclopropanecarboxamide group is introduced via an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Pyranone Ring Formation: The pyranone ring is formed through a cyclization reaction involving a suitable diketone precursor.
Esterification: Finally, the benzoate ester is introduced via an esterification reaction using 2-methylbenzoic acid and a suitable esterification reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyranone ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols, EDCI, DCC
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.
Mechanism of Action
The mechanism of action of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. The thiadiazole ring, in particular, is known to interact with metal ions and proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Key Observations :
- Synthesis Complexity : The target compound likely requires multi-step synthesis, similar to ’s triazepine derivatives, which involve reflux with catalysts like triethylamine .
- Bioactivity : Thiadiazole derivatives (e.g., ’s triazepines) often exhibit antimicrobial or antitumor effects, suggesting the target compound may share similar mechanisms .
Pyran-Based Analogues
Pyran derivatives in and highlight structural and functional parallels:
Comparison :
- Lipophilicity: The 2-methylbenzoate group in the target compound may enhance membrane permeability compared to ’s polar cyano groups .
- Synthetic Routes : Both compounds require reflux conditions, but the target compound’s esterification step may necessitate additional catalysts (e.g., triethylamine in ) .
Thiophene and Thiazole Derivatives
’s thiophene carboxamides and thiazoles share bioactivity-relevant motifs:
Mechanistic Insights :
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. The IUPAC name for this compound is intricate due to the presence of thiadiazole and pyran moieties, which are known to exhibit various biological effects.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds often possess significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate activity |
| Mycobacterium tuberculosis | Significant activity |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
The compound's structural analogs have been studied for antifungal properties. Notably, studies have reported that certain thiadiazole derivatives inhibit ergosterol biosynthesis in fungi like Candida albicans. This mechanism is crucial as ergosterol is a key component of fungal cell membranes.
Antitumor Activity
Emerging evidence suggests potential antitumor activity associated with similar compounds. Research has indicated that certain pyran derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing thiadiazole rings are known to inhibit enzymes such as monoamine oxidase and heat shock proteins.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of thiadiazole derivatives:
- Antimicrobial Screening : A study screened a series of thiadiazole compounds against both Gram-positive and Gram-negative bacteria, revealing promising results for compounds similar to our target compound .
- Antifungal Efficacy : In vitro tests demonstrated that certain derivatives exhibited potent antifungal activity against Candida species, with inhibition zones ranging from 20 mm to 30 mm .
- In Vivo Studies : Animal models have been employed to assess the efficacy of these compounds against infections caused by Ancyclostoma ceylanicum, showing significant reductions in parasite load at specific dosages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
